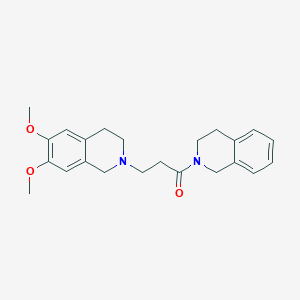![molecular formula C18H19F3N2O B6636540 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)
3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of certain enzymes and has been used in various research studies. The purpose of
Mechanism of Action
The mechanism of action of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of HDACs and sirtuins. HDACs are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDACs by 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide leads to the acetylation of histones, which results in the activation of gene expression. Sirtuins, on the other hand, are involved in the regulation of metabolism and aging. Inhibition of sirtuins by 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide leads to the activation of certain metabolic pathways and the extension of lifespan.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide are dependent on the specific enzymes that it inhibits. Inhibition of HDACs by this compound has been linked to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of sirtuins has been linked to the activation of certain metabolic pathways, such as fatty acid oxidation and glucose metabolism, and the extension of lifespan in model organisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its potency as an inhibitor of certain enzymes. This allows for the study of the specific effects of HDAC and sirtuin inhibition on various biological processes. One limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide. One potential direction is the development of more potent and selective inhibitors of HDACs and sirtuins. Another direction is the investigation of the effects of this compound on other biological processes, such as inflammation and immune function. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and metabolic disorders, warrants further investigation.
Synthesis Methods
The synthesis of 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide involves the reaction of benzylamine with 2-(trifluoromethyl)benzaldehyde to form the intermediate product, 3-[benzyl(methyl)amino]-N-(2-trifluoromethyl)benzamide. This intermediate product is then reacted with propionyl chloride to form the final product, 3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide.
Scientific Research Applications
3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide has been extensively used in scientific research studies. It has been found to be a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer. Sirtuins, on the other hand, are enzymes that are involved in the regulation of aging and metabolism.
properties
IUPAC Name |
3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-23(13-14-7-3-2-4-8-14)12-11-17(24)22-16-10-6-5-9-15(16)18(19,20)21/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXGQZDCKHMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1C(F)(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)


